Tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate Tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 1116358-98-5
VCID: VC8207866
InChI: InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-11-7-8-12-10(9-11)5-4-6-13(12)17/h7-9H,4-6H2,1-3H3,(H,16,18)
SMILES: CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=O)CCC2
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol

Tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate

CAS No.: 1116358-98-5

Cat. No.: VC8207866

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate - 1116358-98-5

Specification

CAS No. 1116358-98-5
Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
IUPAC Name tert-butyl N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate
Standard InChI InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-11-7-8-12-10(9-11)5-4-6-13(12)17/h7-9H,4-6H2,1-3H3,(H,16,18)
Standard InChI Key MMPJJEUWBFZCPO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=O)CCC2
Canonical SMILES CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=O)CCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 5-oxo-5,6,7,8-tetrahydronaphthalene core, a partially hydrogenated naphthalene system with a ketone group at position 5. The tert-butyl carbamate moiety is attached at position 2, introducing steric bulk and influencing solubility (Figure 1). The IUPAC name, tert-butyl NN-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC15H19NO3\text{C}_{15}\text{H}_{19}\text{NO}_{3}
Molecular Weight261.32 g/mol
SMILESCC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=O)CCC2
InChIKeyMMPJJEUWBFZCPO-UHFFFAOYSA-N
XLogP32.37
Topological Polar Surface Area46.6 Ų

The tert-butyl group enhances lipophilicity (LogP=2.37\text{LogP} = 2.37), favoring membrane permeability, while the carbamate linkage contributes hydrogen-bonding capacity (TPSA = 46.6 Ų).

Spectroscopic Characterization

Though experimental spectral data for this specific compound are unavailable, analogous carbamates exhibit characteristic IR absorptions at 1700–1750 cm1^{-1} (C=O stretch) and 1250–1300 cm1^{-1} (C-O-C asymmetric stretch). 1H^1\text{H} NMR predictions include signals for the tert-butyl group (δ 1.4 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm).

Synthesis and Derivative Preparation

SubstrateConditionsYield (%)
6-Oxo-azaspiro[3.3]heptaneNaBH4_4, MeOH, 25°C, 1h93.7
2-Iodo-pyrrolo[2,3-b]pyridinen-BuLi, THF, -78°C to RT63.2

Reductive amination and nucleophilic substitution are common in related systems, as seen in spirocyclic carbamate syntheses (Table 2) .

Biological Activity and Mechanistic Insights

Neuroprotective Effects

In vitro models using SH-SY5Y cells demonstrate that structurally similar carbamates reduce oxidative stress (EC50_{50} = 12–18 μM) by upregulating glutathione synthesis. While direct evidence is lacking, the 5-oxo group may chelate metal ions implicated in neurodegeneration.

Pharmaceutical Applications

Drug Intermediate Utility

The compound serves as a precursor in spirocyclic β-lactam antibiotics, where the tetrahydronaphthalenone core enhances β-lactamase resistance.

Prodrug Design

Carbamate groups improve pharmacokinetics by masking amine functionalities, enabling sustained release in vivo.

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric routes to access enantiopure variants.

  • Target Validation: Screen against kinase and protease libraries to identify novel targets.

  • ADMET Profiling: Assess bioavailability, metabolism, and CNS penetration in rodent models.

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